Benzaldehyde S-propylthioxime

Description

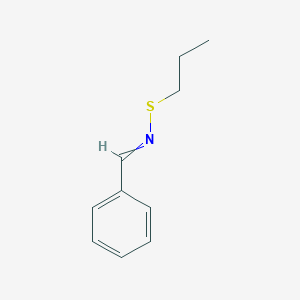

Benzaldehyde S-propylthioxime is a thioxime derivative synthesized via methods involving condensation of benzaldehyde with hydroxylamine derivatives, followed by S-propylation. Key synthetic steps include purification through column chromatography and characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry . Its structure features a benzaldehyde backbone modified by a thioamide (-C=N-S-) group and a propyl chain, which may enhance stability and specificity in biochemical interactions. Research highlights its role in enzyme kinetics assays, though detailed mechanistic data remain under investigation .

Properties

CAS No. |

61076-38-8 |

|---|---|

Molecular Formula |

C10H13NS |

Molecular Weight |

179.28 g/mol |

IUPAC Name |

1-phenyl-N-propylsulfanylmethanimine |

InChI |

InChI=1S/C10H13NS/c1-2-8-12-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |

InChI Key |

RSKVIMZMBOMFQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCSN=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde S-propylthioxime typically involves the reaction of benzaldehyde with S-propylthiohydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the oxime group. The general reaction can be represented as follows:

C6H5CHO+S-propylthiohydroxylamine→Benzaldehyde S-propylthioxime

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Structural Context and Analogous Compounds

Benzaldehyde derivatives such as benzaldehyde oxime and benzaldehyde thiosemicarbazone are well-documented, but S-propylthioxime remains uncharacterized. Key observations from analogous compounds include:

Reactivity Predictions

Based on functional group chemistry:

-

Nucleophilic Sulfur : The S-propyl group may participate in alkylation or coordination chemistry.

-

Oxidation Sensitivity : Thio-oximes are prone to oxidation, potentially forming sulfoxides or sulfones .

-

Complexation with Metals : Thioximes often act as ligands in transition-metal complexes (e.g., Ni, Co), enabling catalytic applications.

Research Gaps and Recommendations

-

Experimental Characterization : Prioritize NMR, IR, and MS analysis to confirm structure and purity.

-

Reaction Screening : Test reactivity with:

-

Computational Studies : DFT calculations to predict thermodynamic stability and reaction pathways.

Scientific Research Applications

Benzaldehyde S-propylthioxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Benzaldehyde S-propylthioxime involves its interaction with specific molecular targets. The oxime group can form Schiff bases with free amino groups of proteins, leading to the formation of stable complexes. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Reactivity in Reduction Reactions

Benzaldehyde S-propylthioxime’s aldehyde-derived structure distinguishes it from ketone-based thioximes (e.g., acetophenone S-propylthioxime). Evidence from reduction studies of parent carbonyl compounds shows aldehydes exhibit significantly higher reactivity than ketones. For instance, benzaldehyde is reduced to benzyl alcohol in 93% yield under EDAB (ethylenediamine borane) conditions, compared to 68% yield for acetophenone reduction to 1-phenylethanol . This trend extends to aliphatic substrates: octanal (aldehyde) achieves 38% reduction yield in 1 hour, while octan-3-one (ketone) yields only 9% under identical conditions . These results suggest that the aldehyde group in this compound may confer faster reaction kinetics in reductive or nucleophilic addition reactions compared to ketone-derived analogs.

Table 1: Reactivity of Parent Carbonyl Compounds in EDAB-Mediated Reductions

| Compound | Type | Reduction Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Aldehyde | 93 | 1 | |

| Acetophenone | Ketone | 68 | 1 | |

| Octanal | Aldehyde | 38 | 1 | |

| Octan-3-one | Ketone | 9 | 1 |

Chromatographic Behavior

Retention properties of benzaldehyde and its derivatives provide insights into the chromatographic behavior of this compound. On ODS (octadecylsilane) columns, benzaldehyde exhibits a capacity factor (k') of 1.1, similar to methylbenzoate (k' = 1.0) . For example, acetophenone derivatives (with bulkier aryl groups) may show longer retention due to enhanced hydrophobic interactions, while aliphatic thioximes (e.g., cyclohexanone S-propylthioxime) could display intermediate elution profiles.

Table 2: Chromatographic Retention Factors (k') on ODS Columns

| Compound | Column | Capacity Factor (k') | Reference |

|---|---|---|---|

| Benzaldehyde | ODS | 1.1 | |

| Methylbenzoate | ODS | 1.0 |

Enzyme Inhibition and Selectivity

In contrast, ketone-derived thioximes (e.g., cyclohexanone S-propylthioxime) may exhibit weaker interactions due to steric hindrance or reduced electrophilicity. Molecular docking simulations in related studies highlight the importance of the aldehyde group in forming hydrogen bonds and covalent adducts with catalytic residues .

Stability and Volatility

Benzaldehyde is a common volatile organic compound (VOC) in food and environmental systems, with volatility influenced by its aldehyde group . Thioxime derivatization likely reduces volatility by increasing molecular weight and introducing polarizable sulfur atoms. In contrast, unmodified benzaldehyde is prone to oxidation, whereas the thioxime group may stabilize the compound against degradation, enhancing its utility in pharmaceutical or agrochemical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.